
5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate is a chemical compound with the molecular formula C15H14Cl2N2O2 and a molecular weight of 325.19. It is a derivative of piperidine, a heterocyclic amine that is a structural component of piperine, an alkaloid found in black pepper .
Synthesis Analysis
The synthesis of piperidine derivatives, such as this compound, is a significant area of research in modern organic chemistry . The synthesis of piperidine derivatives often involves intra- and intermolecular reactions leading to the formation of various substituted piperidines .科学的研究の応用
Synthesis and Chemical Properties
The chemical compound 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate is significant in the field of organic synthesis, offering a foundation for developing various pharmaceutical agents and materials with unique properties. For instance, research on the synthesis and application of related quinoline and piperidine derivatives reveals their potential in creating novel compounds with significant biological and chemical activities. These studies contribute to our understanding of the compound's versatility in synthetic organic chemistry and its utility in developing new molecules with potential therapeutic applications.
Enantioselective Synthesis : The compound has been explored in the context of developing enantioselective processes for preparing potent receptor inhibitors, demonstrating the compound's role in synthesizing biologically active molecules with specific stereochemical configurations (Cann et al., 2012).
Anti-corrosion Applications : Derivatives of this compound have been investigated for their anti-corrosion efficacy on mild steel in acidic mediums, illustrating the compound's potential in materials science for protecting metals against corrosion (Douche et al., 2020).
Catalytic Activity : Research involving piperidine-4-carboxylic acid derivatives has shown significant catalytic activity, highlighting the compound's application in facilitating chemical reactions, particularly in the synthesis of organic compounds with complex structures (Ghorbani-Choghamarani & Azadi, 2015).
Biological Activities
The structural motif of this compound is foundational in the synthesis of compounds with varied biological activities. While focusing on the scientific research applications and excluding direct drug use and dosage information, it's evident that derivatives of this compound play a crucial role in developing new therapeutics.
Anticancer Activities : Compounds derived from related quinolinediones have been investigated for their anticancer activities, providing insights into the design of new anticancer agents leveraging the structural features of this compound derivatives (Hsu et al., 2008).
Antibacterial Potency : The exploration of 5,7-disubstituted quinolones for their antibacterial properties showcases the broader application of this compound derivatives in addressing microbial resistance and developing new antibiotics (Miyamoto et al., 1990).
Safety and Hazards
将来の方向性
Piperidine derivatives, such as 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate, have significant potential in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and have been shown to have various therapeutic benefits . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds.
特性
IUPAC Name |
(5,7-dichloroquinolin-8-yl) piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c16-11-9-12(17)14(13-10(11)5-4-6-18-13)21-15(20)19-7-2-1-3-8-19/h4-6,9H,1-3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEFCCOOOKVKQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)[(4-methylphenyl)methyl]amino]acetamide](/img/structure/B2722334.png)
![2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B2722336.png)
![Ethyl 4-amino-2-[(2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-2-oxoethyl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B2722338.png)
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2722339.png)
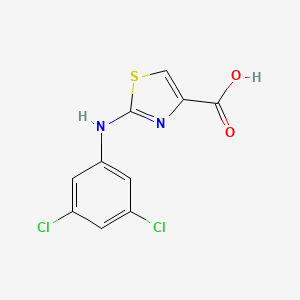
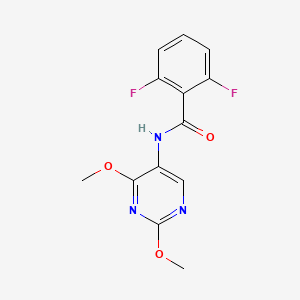
![(Z)-N-(3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2722346.png)
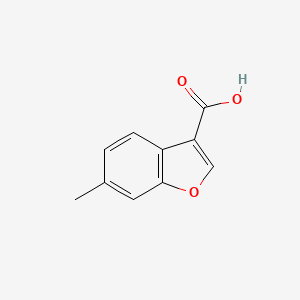
![N-(1-cyanocyclohexyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2722349.png)
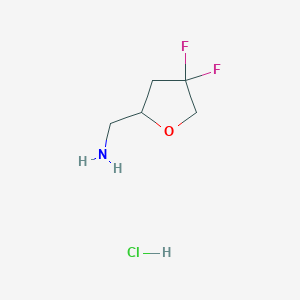
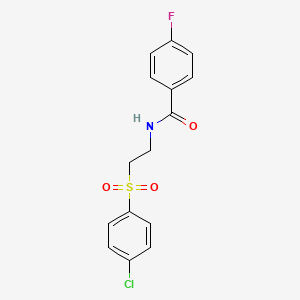

![N-(2,6-dimethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2722355.png)
![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B2722356.png)